molecular formula C16H17N3O B11849530 Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- CAS No. 36855-66-0

Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)-

Cat. No.: B11849530
CAS No.: 36855-66-0
M. Wt: 267.33 g/mol
InChI Key: YSTXQGUTCVJSPI-UHFFFAOYSA-N
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Description

4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and specific solvents to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions include nitrones, amine derivatives, and substituted tetrahydroisoquinoline compounds .

Mechanism of Action

The mechanism of action of 4-amino-n-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

36855-66-0

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

4-amino-N-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide

InChI

InChI=1S/C16H17N3O/c17-13-7-5-12(6-8-13)16(20)19-15-14-4-2-1-3-11(14)9-10-18-15/h5-10H,1-4,17H2,(H,18,19,20)

InChI Key

YSTXQGUTCVJSPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CN=C2NC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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